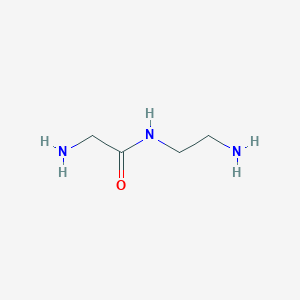
2-Amino-N-(2-aminoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-aminoethyl)acetamide is an organic compound with the molecular formula C4H10N2OThis compound is a versatile organic building block used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-N-(2-aminoethyl)acetamide can be synthesized through the acylation of ethylenediamine with acetic anhydride. The reaction typically involves the following steps:
Reactants: Ethylenediamine and acetic anhydride.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The crude product is purified through recrystallization or distillation to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation processes. The reaction conditions are optimized for maximum yield and purity, and the product is often used as an intermediate in the synthesis of other chemicals .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-aminoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-N-(2-aminoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-aminoethyl)acetamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its role in chemical reactions and biological processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Acetylethylenediamine: Similar in structure but with different functional groups.
2-(Acetamido)ethylamine: Another related compound with similar applications.
Uniqueness
2-Amino-N-(2-aminoethyl)acetamide is unique due to its dual amino groups, which provide versatility in chemical reactions and applications. This makes it a valuable compound in various fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
84354-31-4 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-amino-N-(2-aminoethyl)acetamide |
InChI |
InChI=1S/C4H11N3O/c5-1-2-7-4(8)3-6/h1-3,5-6H2,(H,7,8) |
InChI Key |
NFSGQYGMPDCEFD-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
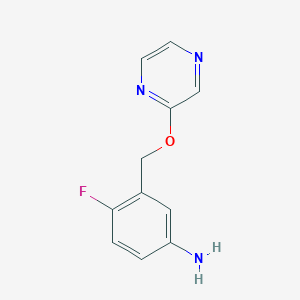
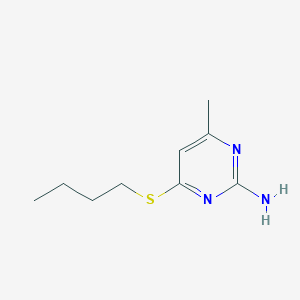
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
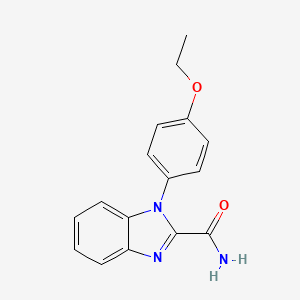


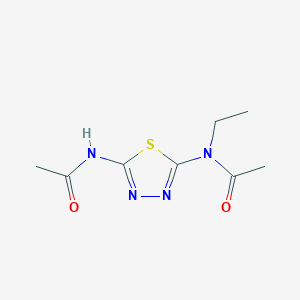
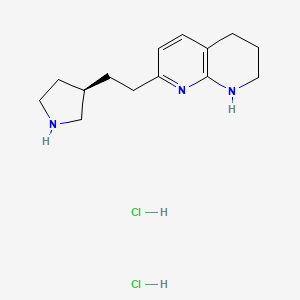

![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
